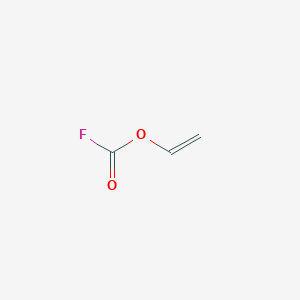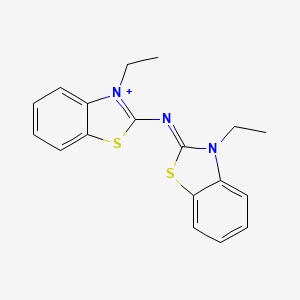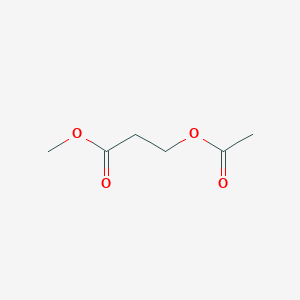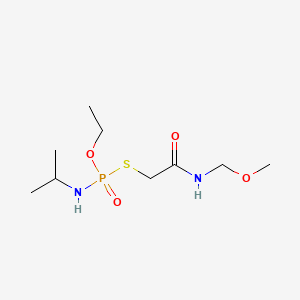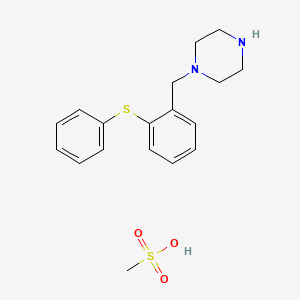
1-(2-Phenylthiobenzyl)piperazine mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylthiobenzyl)piperazine mesylate is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylthiobenzyl)piperazine mesylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2-Phenylthiobenzyl Group: This step involves the reaction of the piperazine core with 2-phenylthiobenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenylthiobenzyl)piperazine mesylate undergoes various chemical reactions, including:
Oxidation: The thiobenzyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to remove the mesylate group, yielding the corresponding alcohol.
Substitution: The mesylate group is a good leaving group, allowing for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2-Phenylthiobenzyl)piperazine mesylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylthiobenzyl)piperazine mesylate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine (BZP): A stimulant with similar structural features but different pharmacological effects.
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research.
Uniqueness: 1-(2-Phenylthiobenzyl)piperazine mesylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its mesylate group enhances its reactivity in substitution reactions, making it a valuable intermediate in synthetic chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these areas.
Propriétés
Numéro CAS |
37652-51-0 |
|---|---|
Formule moléculaire |
C18H24N2O3S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
methanesulfonic acid;1-[(2-phenylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H20N2S.CH4O3S/c1-2-7-16(8-3-1)20-17-9-5-4-6-15(17)14-19-12-10-18-11-13-19;1-5(2,3)4/h1-9,18H,10-14H2;1H3,(H,2,3,4) |
Clé InChI |
BQDPGEPRIYPACS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1CN(CCN1)CC2=CC=CC=C2SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
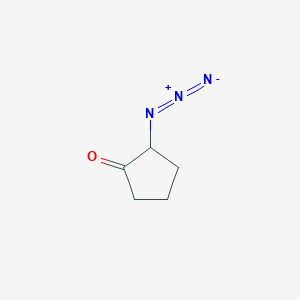
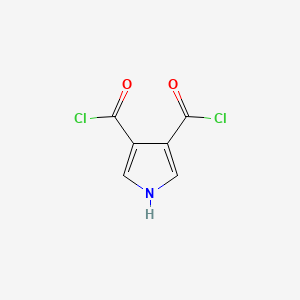
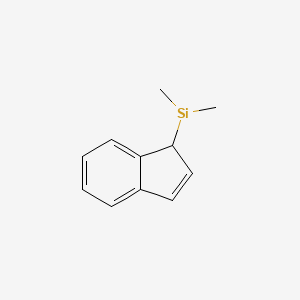
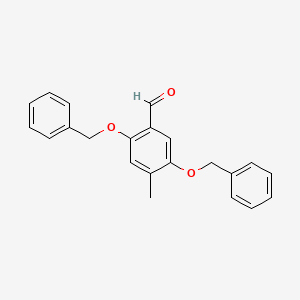
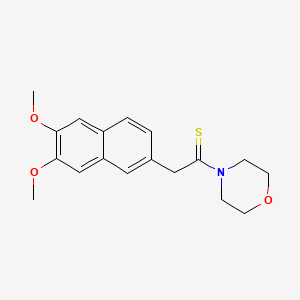
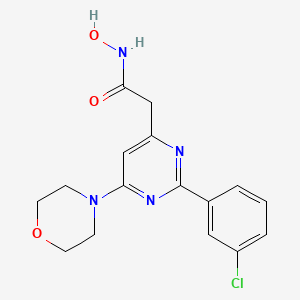
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
